N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea
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Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3,4-dichlorobenzyl)thiourea is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of thioureas, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of cyano, dimethoxy, and dichlorobenzyl groups in its structure imparts specific chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3,4-dichlorobenzyl)thiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with 3,4-dichlorobenzyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3,4-dichlorobenzyl)thiourea may involve large-scale batch or continuous flow processes. The choice of solvent, reaction conditions, and purification methods are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced techniques such as automated synthesis and high-throughput screening to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3,4-dichlorobenzyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dichlorobenzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiourea derivatives
Substitution: Substituted thioureas with different functional groups
Scientific Research Applications
N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3,4-dichlorobenzyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in studies to understand its interaction with biological targets.
Medicine: Explored for its therapeutic potential in the treatment of diseases. Research focuses on its mechanism of action, efficacy, and safety profile.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3,4-dichlorobenzyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. The presence of cyano and dichlorobenzyl groups in its structure may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3,4-dichlorobenzyl)urea: Similar structure but with a urea moiety instead of thiourea.
N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3,4-dichlorobenzyl)thiourea derivatives: Compounds with slight modifications in the functional groups attached to the core structure.
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-N’-(3,4-dichlorobenzyl)thiourea stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of both cyano and dichlorobenzyl groups enhances its reactivity and potential for diverse applications. Its thiourea moiety also contributes to its distinct chemical behavior compared to similar urea-based compounds.
Properties
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-[(3,4-dichlorophenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-23-15-6-11(8-20)14(7-16(15)24-2)22-17(25)21-9-10-3-4-12(18)13(19)5-10/h3-7H,9H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOWROOCTAYYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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